molecular formula C10H16N2 B1670059 Sebaconitrile CAS No. 1871-96-1

Sebaconitrile

Cat. No.: B1670059
CAS No.: 1871-96-1
M. Wt: 164.25 g/mol
InChI Key: DFJYZCUIKPGCSG-UHFFFAOYSA-N
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Description

Sebaconitrile, also known as decanedinitrile, is a chemical compound with the molecular formula C10H16N2. It is a clear, colorless to light yellow liquid with a faint odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Sebaconitrile can be synthesized through several methods:

    Hydrogenation of Sebacic Acid: One common method involves the hydrogenation of sebacic acid in the presence of ammonia.

    Dehydration of Sebacic Acid: Another method involves the dehydration of sebacic acid using phosphorus pentoxide as a dehydrating agent.

    Continuous Preparation: In industrial settings, this compound can be produced continuously by mixing sebacic acid and urea in a continuous reactor.

Chemical Reactions Analysis

Sebaconitrile undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sebacic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines. Common reducing agents for this reaction include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.

Scientific Research Applications

Sebaconitrile has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of sebaconitrile involves its ability to act as a versatile intermediate in organic synthesis. Its cyano groups can undergo various chemical transformations, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Sebaconitrile is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

This compound’s longer carbon chain provides it with unique properties, making it suitable for specific applications in polymer synthesis and industrial processes.

Properties

IUPAC Name

decanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJYZCUIKPGCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC#N)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062028
Record name Decanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-96-1
Record name Sebaconitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1871-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedinitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sebaconitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39461
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Record name Decanedinitrile
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Record name Decanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebaconitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.904
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Record name DECANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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